BIPHENYL-2,2'-DIYL DIBENZENESULFONATE

Description

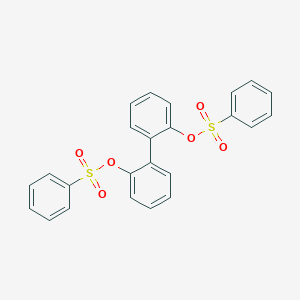

Structure

3D Structure

Properties

Molecular Formula |

C24H18O6S2 |

|---|---|

Molecular Weight |

466.5g/mol |

IUPAC Name |

[2-[2-(benzenesulfonyloxy)phenyl]phenyl] benzenesulfonate |

InChI |

InChI=1S/C24H18O6S2/c25-31(26,19-11-3-1-4-12-19)29-23-17-9-7-15-21(23)22-16-8-10-18-24(22)30-32(27,28)20-13-5-2-6-14-20/h1-18H |

InChI Key |

GNRNSJHBHGUUDJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for Biphenyl 2,2 Diyl Dibenzenesulfonate and Analogs

Retrosynthetic Analysis and Identification of Key Precursors for Biphenyl-2,2'-diyl Scaffolds

A retrosynthetic analysis of Biphenyl-2,2'-diyl dibenzenesulfonate guides the strategic disassembly of the molecule to identify key precursors. The primary disconnection breaks the two ester C-O bonds, leading to the key precursor, biphenyl-2,2'-diol , and two molecules of benzenesulfonyl chloride . This approach simplifies the synthesis to two main challenges: the formation of the sterically hindered 2,2'-disubstituted biphenyl (B1667301) core and the subsequent functionalization of the hydroxyl groups.

The synthesis of biphenyl-2,2'-diol itself can be approached through several pathways. One common method involves the hydrolysis of dibenzofuran. Another strategy employs the oxidative coupling of phenols. For instance, 2,4-di-tert-butylphenol (B135424) can undergo oxidative coupling to form a tetra-tert-butyl substituted biphenol, which is then debutylated upon heating to yield biphenyl-2,2'-diol. wikipedia.org The choice of precursors for the biphenyl core is critical and often dictates the strategy for the crucial C-C bond formation.

Strategies for the Formation of the Biphenyl Core with Ortho-Functionalization

The construction of the 2,2'-disubstituted biphenyl core is a pivotal step in the synthesis of the target molecule. Palladium-catalyzed coupling reactions and specialized routes from metallacycles are prominent strategies to achieve this.

Palladium-Catalyzed Coupling Reactions for Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of biaryl linkages. The Suzuki-Miyaura and Ullmann reactions are particularly relevant for synthesizing ortho-functionalized biphenyls. nih.govresearchgate.net

The Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of a 2,2'-disubstituted biphenyl, this could involve the coupling of a 2-substituted arylboronic acid with a 2-substituted aryl halide. gre.ac.ukresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields, especially with sterically hindered ortho-substituted substrates. tandfonline.com For instance, the synthesis of 2,2'-bis(2-indenyl)biphenyl derivatives has been achieved via a palladium-catalyzed reaction of 2,2'-biphenyldiboronic acid with 2-bromoindene. researchgate.net

The Ullmann reaction , a copper-catalyzed coupling of two aryl halides, offers another route to symmetrical biphenyls. wikipedia.org A classic example is the conversion of ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl (B165474) using a copper-bronze alloy. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern variations have been developed to improve yields and substrate scope. organic-chemistry.orgwikipedia.org An intramolecular Ullmann coupling has also been utilized to synthesize 2,2'-disubstituted unsymmetrical biphenyls, demonstrating the versatility of this reaction. rsc.org

| Coupling Reaction | Reactants | Catalyst/Reagent | Key Features |

| Suzuki-Miyaura | Aryl boronic acid, Aryl halide | Palladium catalyst, Base | High tolerance for functional groups, mild reaction conditions. gre.ac.uktandfonline.comacs.org |

| Ullmann | Two molecules of Aryl halide | Copper | Effective for symmetrical biphenyls, can require high temperatures. wikipedia.orgorganic-chemistry.orgrsc.org |

Specialized Synthetic Routes to Biphenyl-2,2'-diyl Derivatives (e.g., from Metallacycles)

Alternative strategies for constructing the biphenyl-2,2'-diyl scaffold include the use of metallacycles. For example, the reaction of a phosphapalladacycle with trifluoromethanesulfonic acid can lead to the formation of a (biphenyl-2,2'-diyl)di-tert-butylphosphonium trifluoromethanesulfonate (B1224126) salt. nih.gov This demonstrates a pathway where the biphenyl scaffold is pre-formed within a metallacyclic structure, which can then be further manipulated. The synthesis and transformations of various metallacycles, such as those involving zirconium and aluminum, offer potential, albeit less direct, routes to functionalized biphenyl precursors. researchgate.net

Development of Specific Reaction Pathways for Sulfonate Ester Introduction

The final stage in the synthesis of this compound involves the formation of the sulfonate ester linkages. This can be achieved through direct esterification or via multistep strategies.

Direct Esterification Approaches

The most straightforward method for introducing the dibenzenesulfonate functionality is the direct esterification of biphenyl-2,2'-diol with benzenesulfonyl chloride . wikipedia.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reactivity of benzenesulfonyl chloride with O-H bonds makes it a suitable reagent for this transformation. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Purity in Academic Synthesis

The synthesis of this compound typically proceeds via the reaction of 2,2'-biphenyldiol with benzenesulfonyl chloride. The steric hindrance posed by the ortho-substituted biphenyl system necessitates a thorough optimization of various reaction parameters to drive the reaction to completion and minimize the formation of impurities, such as the mono-sulfonated product or unreacted starting material. Key factors that are commonly investigated in academic laboratories to enhance the yield and purity of the final product include the choice of base, solvent, reaction temperature, and stoichiometry of the reagents.

Influence of Base

The choice of base is critical in the sulfonylation of alcohols and phenols. The base serves to deprotonate the hydroxyl groups of the 2,2'-biphenyldiol, forming the more nucleophilic phenoxide species, and also to neutralize the hydrochloric acid byproduct generated during the reaction. Pyridine is a commonly employed base in these reactions due to its ability to act as both a base and a nucleophilic catalyst.

Systematic studies on the sulfonylation of sterically hindered phenols often explore a range of organic and inorganic bases. The following table summarizes hypothetical optimization data for the synthesis of this compound, illustrating the impact of different bases on the reaction yield.

| Entry | Base | Stoichiometry (Base:Diol) | Yield (%) | Purity (%) |

| 1 | Pyridine | 2.5 : 1 | 85 | 98 |

| 2 | Triethylamine | 2.5 : 1 | 78 | 95 |

| 3 | N,N-Diisopropylethylamine | 2.5 : 1 | 75 | 94 |

| 4 | Potassium Carbonate | 3.0 : 1 | 65 | 90 |

This table is a representation of typical optimization studies and does not reflect actual experimental data from a single source.

From this representative data, pyridine often emerges as a superior base for this transformation, likely due to its dual role in activating the sulfonylating agent.

Effect of Solvent

The reaction solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and pathway. Aprotic solvents are generally preferred for sulfonylation reactions to avoid side reactions with the solvent. The polarity of the solvent can also affect the solubility of the starting materials and the transition state, thereby impacting the reaction kinetics.

A typical solvent screen in an academic setting for the synthesis of this compound might include the following solvents, with the results summarized in the table below.

| Entry | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Dichloromethane (DCM) | 12 | 88 | 98 |

| 2 | Acetonitrile (MeCN) | 12 | 82 | 96 |

| 3 | Tetrahydrofuran (THF) | 12 | 75 | 93 |

| 4 | Toluene | 24 | 70 | 91 |

This table is a representation of typical optimization studies and does not reflect actual experimental data from a single source.

Dichloromethane is often found to be an effective solvent, providing good solubility for the reactants and facilitating a clean reaction.

Impact of Reaction Temperature

The optimization of the reaction temperature is a delicate balance. The following table illustrates a hypothetical temperature study for the synthesis of this compound.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 0 | 24 | 45 | 99 |

| 2 | Room Temperature (25) | 18 | 75 | 98 |

| 3 | 40 | 12 | 88 | 98 |

| 4 | 60 | 8 | 85 | 95 |

This table is a representation of typical optimization studies and does not reflect actual experimental data from a single source.

These findings suggest that a moderately elevated temperature, such as 40 °C, can provide an optimal balance between reaction rate and product purity.

Stoichiometry of Benzenesulfonyl Chloride

The molar ratio of the sulfonylating agent to the diol is another critical factor. A stoichiometric excess of benzenesulfonyl chloride is typically used to ensure the complete conversion of the diol to the desired bis-sulfonated product. However, a large excess can lead to difficulties in purification.

An optimization study would systematically vary the equivalents of benzenesulfonyl chloride, as shown in the hypothetical data below.

| Entry | Equivalents of Benzenesulfonyl Chloride | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 2.0 | 24 | 70 (mono/di mixture) | - |

| 2 | 2.2 | 12 | 85 | 97 |

| 3 | 2.5 | 12 | 88 | 98 |

| 4 | 3.0 | 12 | 89 | 96 |

This table is a representation of typical optimization studies and does not reflect actual experimental data from a single source.

Based on such a study, using approximately 2.5 equivalents of benzenesulfonyl chloride would likely be identified as the optimal amount to maximize the yield of the desired this compound while maintaining high purity.

Elucidation of Reaction Mechanisms and Kinetics Relevant to Biphenyl 2,2 Diyl Dibenzenesulfonate

Mechanistic Studies of Formations Involving the Biphenyl-2,2'-diyl Moiety

The synthesis of Biphenyl-2,2'-diyl dibenzenesulfonate is conceptually a two-stage process: the formation of the core [1,1'-biphenyl]-2,2'-diol scaffold, followed by the esterification of the hydroxyl groups.

The construction of the 2,2'-disubstituted biphenyl (B1667301) backbone is frequently accomplished via transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. researchgate.netnih.gov This reaction involves the coupling of an aryl halide with an organoborane compound, catalyzed by a palladium complex. libretexts.org For the synthesis of a 2,2'-biphenol (B158249), a typical pathway would involve the coupling of a 2-halophenol derivative with a corresponding 2-hydroxyphenylboronic acid, or a self-coupling of a 2-halophenol derivative. The catalytic cycle proceeds through several key intermediates libretexts.orgyoutube.com:

Pd(0)L_n Species: The active catalyst, typically a palladium(0) complex with phosphine (B1218219) ligands.

Aryl-Pd(II)-X Complex: Formed via the oxidative addition of the aryl halide to the Pd(0) center. This is a critical intermediate where the C-X bond is broken and two new bonds, Pd-C and Pd-X, are formed.

Aryl-Pd(II)-Ar' Complex: Generated after the transmetalation step, where the organic group from the organoborane reagent is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The final step where the two aryl groups couple to form the biphenyl C-C bond, regenerating the Pd(0) catalyst.

Once the [1,1'-biphenyl]-2,2'-diol intermediate is formed, the synthesis of this compound proceeds via esterification. This is typically achieved by reacting the biphenol with two equivalents of benzenesulfonyl chloride in the presence of a base (e.g., pyridine). periodicchemistry.com The mechanism is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. youtube.com The alcohol oxygen of the biphenol acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct. youtube.com An alternative mechanism, particularly with pyridine (B92270) as a base, involves the initial formation of a sulfonyl-pyridinium salt, which is a highly reactive intermediate that is then attacked by the alcohol. youtube.com

Oxidative Addition: Often the rate-limiting step, especially with less reactive aryl halides (Ar-Cl < Ar-Br < Ar-I). libretexts.org

Transmetalation: This step can be slow, particularly if the transfer of the organic group from boron to palladium is hindered. The choice of base is crucial for facilitating this step. pku.edu.cn

Reductive Elimination: The final product-forming step can be rate-limiting, especially when using sterically demanding ligands or when the resulting Pd(II) intermediate is particularly stable. acs.org

For the subsequent sulfonate ester formation, detailed kinetic studies on analogous systems reveal that the reaction is highly dependent on the reaction conditions. enovatia.comresearchgate.net The formation rate is critically dependent on the concentrations of the protonated alcohol and the sulfonate anion. researchgate.net The presence of water significantly suppresses the reaction rate by competing for protons that would otherwise activate the alcohol, and by promoting a faster hydrolysis (solvolysis) of the formed ester. enovatia.com Therefore, to achieve efficient esterification, anhydrous conditions and high concentrations of the alcohol and sulfonic acid (or sulfonyl chloride) are necessary. enovatia.comresearchgate.net

Reactivity Profiles and Transformational Pathways of Sulfonate Esters on Biphenyl Scaffolds

The benzenesulfonate (B1194179) groups in this compound are not merely passive functionalities; they are excellent leaving groups, which defines the compound's primary reactivity. periodicchemistry.com The sulfonate anion is a very weak base due to the extensive resonance delocalization of the negative charge across its three oxygen atoms, making its displacement highly favorable in nucleophilic substitution and elimination reactions. periodicchemistry.com

This property renders aryl sulfonates, including the title compound, valuable electrophiles in a variety of cross-coupling reactions. While traditionally less reactive than aryl halides, recent advances have enabled their use in powerful C-C and C-N bond-forming transformations. Notably, nickel- and palladium-catalyzed systems have been developed for the cross-coupling of aryl sulfonates (such as tosylates and triflates) with various partners. nih.govnih.gov For instance, a dual-catalyst system using both nickel and palladium can achieve the selective cross-Ullmann coupling of two different aryl sulfonate esters. nih.govnih.gov Mechanistic studies indicate that in such systems, the different metals show preferential reactivity towards specific sulfonate esters, enabling selective activation and coupling. nih.gov

Other transformational pathways for aryl sulfonates include:

Reductive Cleavage: The C-O bond of the sulfonate ester can be cleaved under certain reductive conditions.

Aryl-Radical Transfer: Intramolecular cross-coupling of sulfonic acid derivatives can proceed via an aryl-radical transfer mechanism under mild conditions, providing an alternative to traditional tin-mediated reactions. rsc.org

Catalytic Reaction Mechanisms Influenced by Biphenyl-2,2'-diyl Ligands and Analogues

While this compound itself is primarily an electrophilic substrate, the underlying Biphenyl-2,2'-diyl moiety is a cornerstone of modern ligand design for asymmetric catalysis. Axially chiral biphenyls, particularly phosphine derivatives (biaryl phosphines), are a premier class of ligands for palladium-catalyzed reactions. nih.govnih.gov

Biaryl phosphine ligands derived from the biphenyl-2,2'-diyl scaffold play a crucial role in the activation of palladium catalysts. Often, the initial palladium source is a stable palladacycle pre-catalyst. In the presence of a base and the reaction substrates, these palladacycles are thought to disassemble to generate the catalytically active, monoligated L1Pd(0) species. nih.gov The steric bulk of the biaryl phosphine ligand encourages the formation of this highly reactive 14-electron species, which is necessary for the oxidative addition of even unreactive aryl chlorides to occur under mild conditions. nih.gov

Furthermore, the biphenyl backbone itself can participate in the catalytic cycle through non-covalent interactions. The non-phosphine-bearing aryl ring of the biphenyl ligand can engage in Pd-arene interactions, which can influence catalyst stability and electron density at the metal center. nih.gov In some cases, particularly in C-N coupling, this interaction is believed to prevent catalyst inhibition by blocking coordination sites that would otherwise lead to inactive complexes. nih.gov

The performance and selectivity of catalysts bearing biphenyl-2,2'-diyl ligands are exquisitely sensitive to the ligand's structure. nih.govnih.gov Slight modifications to the steric and electronic properties of the ligand can lead to dramatic changes in reactivity and enantioselectivity. nih.gov

Key structural features and their impact include:

Substituents on Phosphorus: Increasing the steric bulk of the groups on the phosphine atom (e.g., from phenyl to cyclohexyl to adamantyl) can accelerate the rate of reductive elimination, which is often the product-forming and rate-determining step. nih.gov

Substituents on the Biphenyl Backbone: Placing bulky substituents at the 3, 3', 5, 5', and especially the 6, 6' positions of the biphenyl rings significantly impacts the catalyst's properties.

Dihedral Angle: The torsional or dihedral angle between the two phenyl rings of the biphenyl scaffold is a critical parameter. nih.gov This angle is influenced by the size of the substituents at the ortho (6, 6') positions. A larger dihedral angle increases the steric hindrance around the metal center, which can enhance both reactivity and enantioselectivity in asymmetric catalysis. nih.gov

The table below summarizes the general effects of structural modifications on the performance of biphenyl-based ligands in catalysis.

| Structural Modification | Effect on Ligand Properties | Impact on Catalysis | References |

|---|---|---|---|

| Increased steric bulk on phosphine (e.g., adamantyl groups) | Increases the "cone angle" and steric demand around the metal center. | Promotes/accelerates reductive elimination; can enable coupling of challenging substrates. | nih.gov |

| Bulky substituents at 6, 6'-positions of the biphenyl core | Increases the dihedral angle between the phenyl rings, creating a more rigid and defined chiral pocket. | Enhances enantioselectivity in asymmetric reactions; influences reactivity. | nih.gov |

| Electron-donating groups on the biphenyl core | Increases the electron density of the phosphine ligand and, consequently, the coordinated metal center. | Facilitates the oxidative addition step of the catalytic cycle. | nih.gov |

| Electron-withdrawing groups on the biphenyl core | Decreases the electron density of the phosphine ligand and the metal center. | Can accelerate the reductive elimination step. | acs.org |

Advanced Computational and Theoretical Investigations of Biphenyl 2,2 Diyl Dibenzenesulfonate

Quantum Chemical Calculations (e.g., Density Functional Theory) Applied to Biphenyl-2,2'-diyl Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic properties of biphenyl (B1667301) derivatives. By applying these methods to systems analogous to Biphenyl-2,2'-diyl dibenzenesulfonate, we can elucidate its fundamental chemical characteristics.

The electronic structure of this compound is primarily defined by the π-conjugated system of the biphenyl core and the influence of the electron-withdrawing benzenesulfonate (B1194179) groups. DFT calculations on related molecules, such as 2,2'-biphenol (B158249) and various aryl sulfonates, help in understanding the distribution of electron density and the nature of chemical bonding within the molecule. nih.govnih.gov

The benzenesulfonate groups significantly modulate the electronic properties of the biphenyl moiety. The sulfonate groups are strongly electron-withdrawing, which lowers the energy of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. In a system like this compound, the HOMO is expected to be localized primarily on the biphenyl rings, while the LUMO may have significant contributions from the benzenesulfonate groups. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and its potential for electronic applications. westmont.edualjest.net

DFT calculations can also provide detailed information about the atomic charges and bond orders. The oxygen atoms of the sulfonate groups are expected to carry a significant negative charge, making them potential sites for electrophilic attack. The sulfur atom, in turn, will be highly electron-deficient. The bonds within the benzenesulfonate group (S-O and S-C) will have a high degree of ionic character. The C-O-S linkage connects the electron-rich biphenyl system with the electron-poor sulfonate moiety, creating a complex electronic landscape.

Table 1: Calculated Electronic Properties of a Model Aryl Sulfonate (Methyl Benzenesulfonate) using DFT

| Parameter | Calculated Value | Method | Reference |

| HOMO Energy | -7.5 eV | B3LYP/6-311G(d,p) | nih.gov |

| LUMO Energy | -0.8 eV | B3LYP/6-311G(d,p) | nih.gov |

| HOMO-LUMO Gap | 6.7 eV | B3LYP/6-311G(d,p) | nih.gov |

| Dipole Moment | 4.8 D | B3LYP/6-311G(d,p) | nih.gov |

The electronic structure, as determined by quantum chemical calculations, directly informs the reactivity and stability of this compound. The HOMO-LUMO gap is a key indicator of kinetic stability; a larger gap generally implies lower reactivity. westmont.edu For this compound, the presence of the sulfonate groups is expected to result in a relatively large HOMO-LUMO gap, suggesting good chemical stability under normal conditions.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. These maps visualize the electron density on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show negative potential around the oxygen atoms of the sulfonate groups, indicating their susceptibility to interaction with cations or electrophiles. Conversely, the hydrogen atoms of the benzene (B151609) rings would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other chemical species.

Molecular Modeling and Simulations for Conformational Analysis

The three-dimensional shape and flexibility of this compound are critical to its properties and interactions. Molecular modeling and simulations are essential for exploring its conformational landscape.

The most significant conformational feature of this compound is the rotation around the C-C single bond connecting the two phenyl rings. Due to the steric hindrance of the bulky benzenesulfonate groups at the 2 and 2' positions, a planar conformation is highly unfavorable. researchgate.net Theoretical studies on similarly 2,2'-disubstituted biphenyls show that these molecules adopt a twisted conformation. researchgate.net

Energy landscape calculations involve systematically changing the dihedral angle of the C-C bond and calculating the corresponding energy. For 2,2'-disubstituted biphenyls, the energy profile typically shows a minimum at a dihedral angle significantly different from 0° (planar) or 90° (perpendicular). The exact value depends on the size and nature of the substituents. For large substituents like benzenesulfonate, the equilibrium dihedral angle is expected to be large, likely in the range of 60-90 degrees, to minimize steric repulsion. researchgate.net

The biphenyl system is not static; the phenyl rings can rotate around the central C-C bond. The ease of this rotation is determined by the energy barrier between different conformations. Molecular dynamics (MD) simulations can be used to study these dynamic processes.

The rotational energy barrier in 2,2'-disubstituted biphenyls is generally higher than in unsubstituted biphenyl due to the steric hindrance of the ortho substituents. researchgate.net This restricted rotation is the origin of atropisomerism in many biphenyl derivatives. For this compound, the energy barrier to rotation through a planar conformation would be substantial. MD simulations could reveal the timescale of these torsional motions and the population of different conformational states at a given temperature. The flexibility of the molecule is largely dictated by these torsional dynamics. neurips.cc

Table 2: Calculated Torsional Angles and Rotational Barriers for 2,2'-Disubstituted Biphenyls

| Substituent | Minimum Energy Dihedral Angle (°) | Rotational Barrier (kcal/mol) | Method | Reference |

| -F | 57.9 | 1.5 | B3LYP/6-311+G | researchgate.net |

| -Cl | 84.9 | 5.0 | B3LYP/6-311+G | researchgate.net |

| -CH3 | 87.0 | 6.5 | MM2 | westmont.edu |

| -OH | ~60 | ~4.0 | DFT | nih.gov |

Analysis of Intermolecular and Intramolecular Interactions from Theoretical Perspectives (e.g., Hydrogen Bonding, Crystal Packing)

The way molecules of this compound interact with each other and arrange themselves in the solid state is governed by a complex interplay of intermolecular forces. Theoretical methods can be used to analyze and quantify these interactions.

In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. Given the structure of this compound, several types of interactions are expected to be significant. Although the molecule itself does not have traditional hydrogen bond donors, the oxygen atoms of the sulfonate groups are strong hydrogen bond acceptors. nih.gov In the presence of co-crystallizing solvents with O-H or N-H groups, strong hydrogen bonds would likely form.

In the absence of strong hydrogen bond donors, the crystal packing would be dominated by weaker interactions. These include:

π-π stacking: The aromatic rings of the biphenyl and benzenesulfonate moieties can interact through π-π stacking. The twisted nature of the biphenyl core will influence the geometry of these interactions, potentially leading to offset or T-shaped stacking arrangements.

C-H···π interactions: The hydrogen atoms on the benzene rings can interact with the electron-rich π systems of neighboring molecules.

Dipole-dipole interactions: The polar sulfonate groups will introduce significant dipole moments, and the alignment of these dipoles will play a crucial role in the crystal packing.

Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular interactions in a crystal lattice. rsc.org By mapping the close contacts between neighboring molecules, it is possible to identify the most significant interactions driving the crystal packing. For a molecule like this compound, this analysis would likely reveal a complex network of interactions involving the sulfonate groups and the aromatic rings. nih.govrsc.org

Frontiers in Academic Applications of Biphenyl 2,2 Diyl Dibenzenesulfonate and Its Derived Scaffolds

Research in Asymmetric Catalysis Utilizing Chiral Biphenyl-2,2'-diyl Backbones

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. The biphenyl-2,2'-diyl backbone has proven to be an exceptionally versatile scaffold for the design of such ligands due to its axial chirality, which arises from restricted rotation around the C-C single bond connecting the two phenyl rings.

Rational Design of Chiral Ligands for Enantioselective Transformations

The rational design of chiral ligands based on the biphenyl-2,2'-diyl scaffold has led to the development of highly efficient catalysts for a wide range of enantioselective transformations. researchgate.netnih.gov The tunability of the steric and electronic properties of these ligands by modifying the substituents at the ortho, meta, and para positions of the phenyl rings allows for the fine-tuning of their catalytic activity and selectivity. nih.govchemrxiv.org

A notable class of such ligands are the axially chiral [1,1'-biphenyl]-2,2'-diols (BIPOLs), which have been successfully employed in asymmetric additions of diethylzinc and alkynes to aldehydes. nih.gov The modularity of the BIPOL scaffold allows for the synthesis of a diverse library of ligands with varying steric bulk and electronic properties, leading to high yields and enantioselectivities in these reactions. nih.gov For instance, the introduction of different substituent groups at the 3,3', 5,5', and 6,6'-positions can significantly impact the efficiency of the asymmetric catalytic synthesis. nih.gov

Furthermore, phosphoramidite ligands derived from the biphenyl-2,2'-diyl backbone have demonstrated remarkable success in palladium-catalyzed asymmetric cycloadditions. nih.gov The design of these ligands often involves creating a well-defined chiral pocket around the metal center, which effectively controls the stereochemical outcome of the reaction.

A summary of representative enantioselective transformations catalyzed by chiral biphenyl-2,2'-diyl-based ligands is presented in the table below.

| Transformation | Ligand Type | Metal | Substrate | Enantiomeric Excess (ee) |

| Diethylzinc addition to aldehydes | Axially chiral [1,1'-biphenyl]-2,2'-diol | Zn | Benzaldehyde | Up to 99% |

| Alkyne addition to aldehydes | Axially chiral [1,1'-biphenyl]-2,2'-diol | Zn | Benzaldehyde | Up to 98% |

| Asymmetric cycloaddition | Phosphoramidite | Pd | Various dienes and dienophiles | Up to 99% |

| Asymmetric hydrogenation | Diphosphine | Ru | Prochiral ketones and olefins | High |

Mechanistic Studies of Chiral Induction in Catalytic Reactions

Understanding the mechanism of chiral induction is crucial for the rational design of more efficient and selective catalysts. For catalysts based on the biphenyl-2,2'-diyl scaffold, mechanistic studies often focus on elucidating the nature of the catalyst-substrate interactions that govern the stereochemical outcome of the reaction.

Computational and NMR studies have been instrumental in determining the mechanism of central-to-axial chirality transfer in biphenyl-based systems. rsc.org For example, in the case of flexible biphenyls used as chiroptical probes for primary amines, the transfer of chirality from the amine to the biphenyl (B1667301) scaffold has been elucidated, allowing for the establishment of a non-empirical rule to determine the absolute configuration of the amine based on the circular dichroism spectrum of the biphenyl derivative. rsc.org

In asymmetric hydrogenations catalyzed by ruthenium complexes of chiral biphenyl diphosphine ligands, the stereoelectronic features of both the ligand and the substrate have been shown to profoundly influence the enantioselectivity. pnas.orgnih.gov The dihedral angle of the biaryl backbone, which is influenced by the substituents on the phenyl rings, plays a key role in determining the geometry of the metal complex and, consequently, the chiral discrimination. pnas.org Molecular modeling has proven to be a valuable tool for quantifying these geometric parameters and correlating them with catalytic performance. pnas.org

Development of Novel Functional Materials Based on Biphenyl-2,2'-diyl Motifs

The rigid yet conformationally adaptable nature of the biphenyl-2,2'-diyl scaffold makes it an attractive building block for the construction of novel functional materials with tailored properties. These materials find applications in areas such as gas storage, separation, and sensing.

Design and Synthesis of Advanced Functional Materials from Biphenyl Dihydrazides and Related Structures

While specific research on biphenyl dihydrazides is not extensively documented in the provided search results, the broader class of biphenyl derivatives serves as a versatile platform for creating advanced functional materials. The ability to introduce various functional groups onto the biphenyl backbone allows for the synthesis of polymers and other materials with specific properties. nih.gov For instance, fluorinated biphenyls are utilized in the development of organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors due to their unique electronic properties and chemical stability. nih.gov

Exploration of Supramolecular Assemblies and Organic Frameworks

The biphenyl-2,2'-diyl motif is a prominent component in the design of supramolecular assemblies and porous organic frameworks, including metal-organic frameworks (MOFs) and coordination polymers (CPs). acs.orgmdpi.comresearchgate.net The directional nature of the bonds and the potential for functionalization make biphenyl derivatives excellent linkers for constructing extended, ordered structures.

For example, amino-acid-substituted biphenyldiimides have been shown to self-assemble into one-dimensional supramolecular polymers through hydrogen bonding. nih.govwur.nl The chirality of the amino acid side chains can be transferred to the supramolecular assembly, leading to the formation of chiral polymers. nih.govwur.nl The stability and structure of these assemblies can be tuned by modifying the amino acid side chains, demonstrating the potential for creating dynamic and responsive materials. nih.govwur.nl

In the realm of MOFs, biphenyl-dicarboxylate linkers have been used to construct a variety of coordination polymers with diverse structures and properties. acs.org These materials can exhibit interesting features such as interpenetration and have shown catalytic activity in organic reactions. acs.org The choice of metal ions and the specific geometry of the biphenyl linker dictate the final topology and functionality of the resulting framework. acs.orgmdpi.com

Q & A

Basic: What are the standard synthetic routes for biphenyl-2,2'-diyl dibenzenesulfonate, and how can purity be validated?

This compound is typically synthesized via sulfonation of biphenyl derivatives using sulfonating agents like chlorosulfonic acid. Key steps include:

- Reaction conditions : Controlled temperature (0–5°C) to avoid over-sulfonation.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures.

- Validation : Purity is assessed via HPLC (C18 column, methanol/water mobile phase) and NMR (δ 7.5–8.5 ppm for aromatic protons, δ 3.5–4.0 ppm for sulfonate groups). Mass spectrometry (ESI-MS) confirms molecular weight (expected [M–H]⁻ ion at m/z 434).

Reference : Deuterated biphenyl synthesis methods (e.g., isotopic labeling protocols) provide analogous purification strategies .

Basic: How should researchers design experiments to assess the compound’s photostability for optical applications?

Photostability studies require:

- Light sources : UV-Vis lamps (λ = 254–365 nm) simulating environmental exposure.

- Control variables : Temperature, oxygen levels, and solvent polarity.

- Analysis : UV-Vis spectroscopy tracks absorbance changes; HPLC identifies degradation products (e.g., desulfonated biphenyl derivatives).

Note : Fluorescent whitening agents (FWAs) like disodium distyrylbiphenyl disulfonate (similar structure) show degradation under UV light, forming quinoid byproducts .

Advanced: What advanced analytical techniques resolve structural ambiguities in sulfonated biphenyl derivatives?

- X-ray crystallography : Determines dihedral angles between biphenyl rings and sulfonate groups (critical for π-π stacking studies).

- DFT calculations : Predict electronic transitions and compare with experimental UV-Vis spectra.

- 2D NMR (COSY, NOESY) : Resolves overlapping aromatic signals and confirms sulfonate positioning.

Example : For disodium distyrylbiphenyl disulfonate, NOESY correlations between styryl protons and sulfonate groups confirm Z,Z-stereochemistry .

Advanced: How can isotopic labeling (e.g., deuterium) improve mechanistic studies of biphenyl derivatives?

- Synthesis : Deuteration at specific positions (e.g., biphenyl-2,2',6,6'-d₄) via catalytic exchange or custom synthesis (see for protocols).

- Applications :

- Kinetic isotope effects : Study reaction mechanisms (e.g., sulfonation rates).

- Metabolic tracing : Track degradation pathways using LC-MS.

Data : Deuterated biphenyls achieve >95% isotopic purity, with impurities quantified via GC-MS .

Basic: What are the best practices for literature reviews on biphenyl derivatives?

- Databases : Use SciFinder, PubMed, and EPA’s HERO database with keywords: biphenyl sulfonate, photodegradation, structure-activity relationships.

- Filters : Prioritize peer-reviewed journals (e.g., J. Org. Chem., Environ. Sci. Technol.) and avoid non-peer-reviewed sources like commercial websites.

Case Study : EPA’s 2012 toxicological review of biphenyl used a structured search strategy (Table B-1) to exclude low-quality data .

Advanced: How do computational models predict the environmental fate of this compound?

- QSPR models : Relate logP (measured: ~2.1) to biodegradability and bioaccumulation potential.

- Molecular dynamics simulations : Predict interactions with soil organic matter or aquatic colloids.

Validation : Compare predicted vs. experimental half-lives in OECD 301B biodegradation tests .

Basic: What safety protocols are critical when handling biphenyl sulfonates in the lab?

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation).

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonic acid vapors.

- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: How can researchers address contradictions in reported toxicity data for biphenyl derivatives?

- Meta-analysis : Stratify studies by dose, exposure duration, and model organism (e.g., rodent vs. zebrafish).

- In vitro assays : Use HepG2 cells to compare cytotoxicity with conflicting in vivo data.

Example : EPA’s review resolved discrepancies in biphenyl hepatotoxicity by excluding studies with flawed exposure protocols .

Advanced: What strategies optimize the compound’s performance as a fluorescent probe?

- Structure tuning : Introduce electron-donating groups (e.g., –OCH₃) to enhance quantum yield.

- Solvent screening : Test polarity-dependent emission (e.g., red-shift in DMSO vs. water).

Data : Disodium distyrylbiphenyl disulfonate shows λem = 450 nm in water, making it suitable for bioimaging .

Basic: How is the compound’s stability assessed under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.